1,4-Diacryloylpiperazine

Descripción general

Descripción

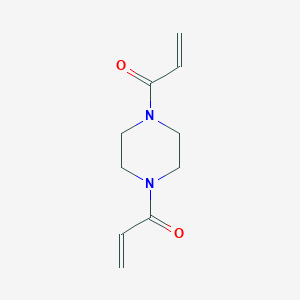

1,4-Diacryloylpiperazine is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. This compound is primarily used as a crosslinking agent in the preparation of polyacrylamide gels, which are widely used in electrophoresis for the separation and analysis of proteins and nucleic acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Diacryloylpiperazine can be synthesized through the reaction of piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or diethyl ether. The general reaction scheme is as follows:

Piperazine+2Acryloyl chloride→this compound+2Hydrochloric acid

The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Diacryloylpiperazine undergoes several types of chemical reactions, including:

Polymerization: It can polymerize with other monomers to form crosslinked polymers.

Addition Reactions: The double bonds in the acryloyl groups can participate in addition reactions with nucleophiles.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form piperazine and acrylic acid.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Addition Reactions: Nucleophiles like amines or thiols can add to the double bonds.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.

Major Products

Polymerization: Crosslinked polyacrylamide gels.

Addition Reactions: Various substituted piperazine derivatives.

Hydrolysis: Piperazine and acrylic acid.

Aplicaciones Científicas De Investigación

Polymer Chemistry

1,4-Diacryloylpiperazine serves as a cross-linking agent in the synthesis of polyacrylamide gels. Its incorporation into gel formulations enhances mechanical strength and provides improved electrophoretic separation of proteins. This application is crucial in biochemical assays and electrophoresis techniques.

Case Study: Electrophoresis Improvement

A study demonstrated that gels cross-linked with DAP exhibited superior resolution in protein separation compared to traditional cross-linkers like N,N'-methylene-bis-acrylamide. The enhanced gel strength allowed for better handling and reduced background staining during silver staining procedures .

Drug Delivery Systems

The compound has been explored for use in controlled drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, releasing them in a controlled manner over time.

Case Study: Hydrogel Formation

Research indicated that hydrogels formed from DAP could effectively encapsulate anti-cancer drugs, providing sustained release profiles that improve therapeutic efficacy while minimizing side effects .

Bioconjugation Techniques

In biochemistry, DAP is utilized as a vinylating agent for graft-copolymerization with biomolecules. This application is particularly beneficial for modifying surfaces or creating biomaterials that can interact with biological systems.

Case Study: Enzyme Grafting

A notable application involved the grafting of enzymes onto cellulose using DAP as a cross-linker. The resulting bioconjugates displayed enhanced stability and activity compared to free enzymes, demonstrating potential for industrial applications in biocatalysis .

Material Science

This compound is also employed in the development of smart materials that respond to environmental stimuli. These materials can be designed to change properties based on pH or temperature, making them suitable for applications in sensors and actuators.

Case Study: Responsive Hydrogels

Research has shown that hydrogels synthesized with DAP can exhibit significant swelling behavior in response to pH changes, indicating their potential use in drug delivery systems where controlled release is required based on physiological conditions .

Mecanismo De Acción

The primary mechanism of action of 1,4-Diacryloylpiperazine involves its ability to form crosslinked networks through polymerization. The acryloyl groups react with other monomers or polymers to create a three-dimensional network, enhancing the physical strength and stability of the resulting material. This crosslinking capability is crucial in applications such as electrophoresis, where it improves the separation and detection of biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Bis(acryloyl)piperazine

- N,N’-Methylenebisacrylamide

- N,N’-Ethylenebisacrylamide

Uniqueness

1,4-Diacryloylpiperazine is unique due to its specific structure, which allows for efficient crosslinking in polyacrylamide gels. Compared to other crosslinking agents, it provides improved physical strength and better separation capabilities in electrophoresis applications .

Actividad Biológica

1,4-Diacryloylpiperazine (DAP) is a compound recognized for its significant role in biochemistry and materials science, particularly as a crosslinker in polymer applications. Its unique structure allows it to enhance the properties of polyacrylamide gels, making it a valuable tool in electrophoresis and biosensing applications. This article delves into the biological activity of DAP, highlighting its applications, effects on biological systems, and relevant research findings.

- Chemical Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.24 g/mol

- CAS Number : 6342-17-2

DAP is characterized by its two acrylamide groups that facilitate crosslinking, resulting in enhanced mechanical properties of the resultant gels compared to traditional crosslinkers like N,N'-methylenebisacrylamide.

Applications in Biosensing and Drug Delivery

- Biosensor Development : DAP has been utilized as a crosslinker in the synthesis of molecularly imprinted polymers (MIPs) for biosensing applications. For instance, it was employed in the development of a surface-enhanced Raman scattering (SERS) sensor for detecting mycotoxins, showcasing its potential in food safety and environmental monitoring .

- Drug Delivery Systems : Research indicates that DAP can facilitate the creation of nanoparticles that are sensitive to redox conditions, allowing for controlled release of therapeutic agents. This application is particularly relevant in targeted cancer therapies where localized drug delivery is crucial .

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to DAP. While DAP itself has not been directly tested for antibacterial activity, derivatives and similar compounds have shown promise against multidrug-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. These studies suggest that compounds with similar structures may exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Case Studies

- Molecular Imprinting for Mycotoxin Detection : A recent study highlighted the use of DAP in creating MIPs that effectively detect deoxynivalenol (DON), a mycotoxin produced by Fusarium species. The MIPs demonstrated high selectivity and sensitivity, indicating DAP's utility in developing effective biosensors for hazardous substances .

- Electrophoresis Applications : DAP has been shown to improve the electrophoretic separation of proteins in polyacrylamide gels. Its use results in stronger gels that provide better resolution during protein analysis, which is crucial for proteomics research .

Comparative Analysis of Crosslinkers

A study comparing various crosslinkers revealed that gels formed with DAP exhibited superior mechanical strength and stability compared to those formed with traditional crosslinkers. This improvement is attributed to the unique structural properties of DAP that allow for more effective crosslinking at the molecular level.

| Crosslinker | Gel Strength | Electrophoretic Resolution |

|---|---|---|

| N,N'-Methylenebisacrylamide | Moderate | Standard |

| This compound | High | Enhanced |

Mechanistic Insights

The mechanism by which DAP enhances gel properties involves its ability to form extensive networks through radical polymerization. This process not only increases the density of the gel but also improves its thermal stability and resistance to deformation under stress.

Propiedades

IUPAC Name |

1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHJBPPDGHCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212834 | |

| Record name | Diacrylylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-17-2 | |

| Record name | 1,4-Bis(acryloyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacrylylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6342-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacrylylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-diacryloylpiperazine contribute to the properties of the resulting polymers?

A1: this compound possesses two acryloyl groups, making it a bifunctional monomer. [] These groups can react with amines or alcohols, leading to the formation of amide or ester linkages, respectively. This bifunctionality allows this compound to act as a crosslinker, contributing to the formation of polymeric networks. The resulting poly(amido-amine)s and poly(ester-amine)s exhibit polyelectrolyte behavior, suggesting the presence of charged groups within the polymer structure. [] This behavior is likely influenced by the piperazine ring incorporated into the polymer backbone.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.